molecular formula C21H26N2O4S B2806530 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide CAS No. 922080-08-8

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2806530
CAS No.: 922080-08-8
M. Wt: 402.51
InChI Key: RJHYKJSZHQDXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Theoretical Studies

  • A study on the crystal structure and Hirshfeld surface analysis, alongside DFT studies of related compounds, provides insights into the molecular arrangement, indicating potential applications in materials science and molecular engineering (Filali Baba et al., 2019).

Synthesis and Characterization

  • Novel synthesis methods have been developed for compounds containing the tetrahydroquinoline moiety, indicating its versatility in creating pharmacologically active compounds. This underscores its importance in medicinal chemistry and drug design (Wenpeng et al., 2014).

Antimicrobial Activity

  • Research into the antimicrobial properties of tetrahydroquinoline derivatives shows significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya et al., 2019).

Antitumor Agents

  • The exploration of tetrahydroquinoline derivatives bearing the sulfonamide moiety as antitumor agents offers promising avenues for cancer treatment. The synthesis and evaluation of these compounds highlight their potential efficacy in oncology (Alqasoumi et al., 2010).

Hepatobiliary Transport

  • Investigations into the hepatobiliary transport of related compounds using model systems such as sandwich-cultured rat hepatocytes elucidate the roles of specific transporters. This research is crucial for understanding the pharmacokinetics of drugs and their metabolites, potentially impacting drug development and toxicity studies (Fukuda et al., 2010).

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-23-19-9-8-17(13-16(19)7-10-20(23)24)22-28(25,26)18-11-14(3)21(27-6-2)15(4)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHYKJSZHQDXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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